Ethyl 4-(phenylethynyl)benzoate
Overview
Description
Ethyl 4-(phenylethynyl)benzoate: is an organic compound with the molecular formula C17H14O2 . It is a derivative of benzoic acid, where a phenylethynyl group is attached to the fourth carbon of the benzene ring, and an ethyl ester group is attached to the carboxyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-iodobenzoic acid and phenylacetylene .
Reaction Conditions: The reaction involves a palladium-catalyzed coupling reaction, specifically the Sonogashira coupling . This reaction requires a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent such as dimethylformamide (DMF) or toluene under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained at 80-100°C .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-(phenylethynyl)benzoic acid .
Reduction: Reduction reactions can convert the compound to 4-(phenylethynyl)benzyl alcohol .
Substitution: Substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alcohols .
Major Products Formed:
4-(Phenylethynyl)benzoic acid: (from oxidation)
4-(Phenylethynyl)benzyl alcohol: (from reduction)
Various ester derivatives (from substitution reactions)
Scientific Research Applications
Chemistry: Ethyl 4-(phenylethynyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its phenylethynyl group makes it a valuable building block for constructing larger aromatic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of antiviral, anti-inflammatory, and anticancer agents . Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential use in pain management and neurological disorders .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which Ethyl 4-(phenylethynyl)benzoate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The phenylethynyl group can bind to specific sites on these targets, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Ethyl 4-(2-phenylethynyl)benzoate
4-(Phenylethynyl)benzoic acid
4-(Phenylethynyl)benzyl alcohol
Uniqueness: Ethyl 4-(phenylethynyl)benzoate is unique due to its combination of the phenylethynyl group and the ethyl ester group, which provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4-(2-phenylethynyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFGLUYWQJUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405285 | |
Record name | ETHYL 4-(PHENYLETHYNYL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63164-96-5 | |
Record name | ETHYL 4-(PHENYLETHYNYL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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